

# Reactivity profile of Azelaoyl chloride with nucleophiles.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Azelaoyl chloride

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An In-depth Technical Guide to the Reactivity Profile of **Azelaoyl Chloride** with Nucleophiles

## Introduction

**Azelaoyl chloride**, also known as nonanedioyl dichloride, is a bifunctional acyl chloride derived from azelaic acid, a naturally occurring nine-carbon dicarboxylic acid.[1][2] Its structure, featuring two reactive acyl chloride groups separated by a flexible seven-carbon aliphatic chain, makes it a highly valuable and versatile building block in organic synthesis.[3] The high reactivity of the acyl chloride moieties is driven by the electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon. This induces a significant partial positive charge on the carbon, rendering it highly susceptible to attack by a wide range of nucleophiles.[4] This reactivity profile makes **azelaoyl chloride** a key intermediate in the synthesis of polymers like polyamides and polyesters, as well as in the creation of pharmaceuticals, surface coatings, and agrochemicals.[3][5]

This technical guide provides a comprehensive overview of the reactivity of **azelaoyl chloride** with common nucleophiles, focusing on reaction mechanisms, quantitative data, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

## Physicochemical Properties

A summary of the key physical and chemical properties of **azelaoyl chloride** is presented below.

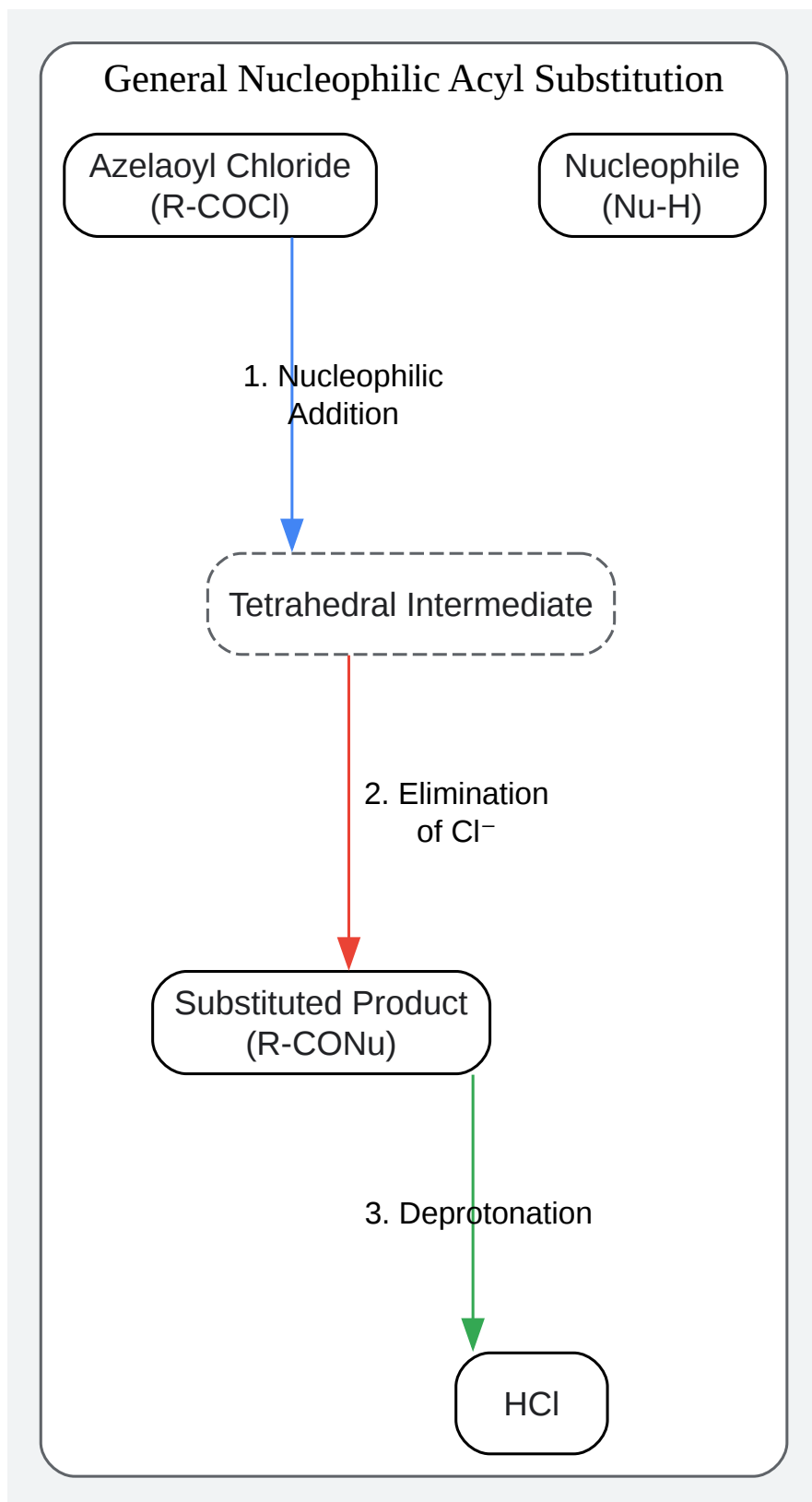
Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>14</sub> Cl <sub>2</sub> O <sub>2</sub>	[2]
Molecular Weight	225.11 g/mol	[2]
Appearance	Colorless to light yellow clear liquid	[3]
CAS Number	123-98-8	[2]
Density	1.144 - 1.150 g/cm <sup>3</sup>	[2][3]
Boiling Point	166 °C @ 18 mmHg	[6]
171 - 173 °C @ 30 mmHg	[3]	
Refractive Index (n <sub>20/D</sub> )	1.467 - 1.470	[6][7]

## General Reaction Mechanism: Nucleophilic Acyl Substitution

The reactions of **azelaoyl chloride** with nucleophiles proceed via a characteristic nucleophilic addition-elimination mechanism.[4][8] Given its symmetrical structure, the reaction can occur at one or both carbonyl centers, depending on the stoichiometry of the reactants.

The general mechanism involves two key stages:

- **Nucleophilic Addition:** The nucleophile attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[4][9]
- **Elimination:** The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and the chloride ion, being a good leaving group, is eliminated.[4][10] If the nucleophile was neutral (e.g., water, alcohol, or a primary/secondary amine), a final deprotonation step occurs to yield the neutral product and hydrogen chloride. [8][11]



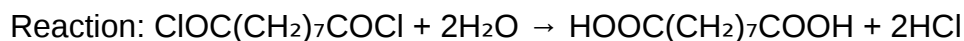
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Caption: General mechanism for the reaction of **azelaoyl chloride**.

## Reactivity with O-Nucleophiles

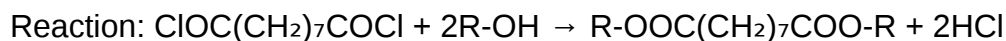
### Hydrolysis (Reaction with Water)

**Azelaoyl chloride** reacts vigorously and exothermically with water to undergo hydrolysis, yielding azelaic acid and hydrogen chloride gas.<sup>[11][12]</sup> Due to this high reactivity, the compound must be handled under anhydrous conditions to prevent decomposition.<sup>[12][13]</sup>



### Alcoholysis (Reaction with Alcohols)

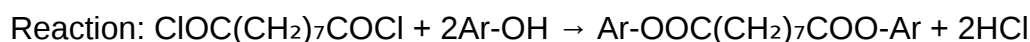
The reaction with alcohols (alcoholysis) is also highly exothermic and proceeds readily at room temperature to form the corresponding diester.<sup>[10][14]</sup> This method is often preferred over Fischer esterification (reacting a carboxylic acid and alcohol) because the reaction is faster and irreversible, leading to higher yields of the ester product.<sup>[14][15]</sup> A base like pyridine is sometimes used to neutralize the HCl byproduct.<sup>[12]</sup>



This reaction is fundamental to the synthesis of polyesters when a diol is used as the nucleophile, creating long polymer chains.<sup>[3][5]</sup>

### Reaction with Phenols

Phenols react similarly to alcohols, though the reaction is typically less vigorous.<sup>[14]</sup> The reaction often requires heating and the presence of a base (e.g., pyridine or NaOH) to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which readily attacks the carbonyl carbon.<sup>[15]</sup>



## Reactivity with N-Nucleophiles

### Ammonolysis and Aminolysis (Reaction with Ammonia and Amines)

**Azelaoyl chloride** reacts rapidly with ammonia, primary amines, and secondary amines to form unsubstituted, N-substituted, and N,N-disubstituted amides, respectively.<sup>[4][8][16]</sup> The

reactions are highly exothermic.[8] Typically, two equivalents of the amine are used: one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride byproduct, forming an ammonium salt.[8] Alternatively, a non-nucleophilic base like triethylamine (TEA) or pyridine can be used.[17][18]

Reaction with Primary Amine:  $\text{ClOC}(\text{CH}_2)_7\text{COCl} + 4\text{R-NH}_2 \rightarrow \text{R-NHOC}(\text{CH}_2)_7\text{CONH-R} + 2\text{R-NH}_3^+\text{Cl}^-$

This difunctional reactivity is the basis for the synthesis of polyamides, such as nylons, when a diamine is used as the nucleophilic monomer.[19][20]

## Reaction with Amino Acids

The reaction of **azelaoyl chloride** with the amino group of amino acids or their esters is a key strategy for creating novel biomaterials and drug conjugates. The amino group is a potent nucleophile that selectively reacts over the carboxylic acid or ester moiety.

## Quantitative Data Summary

The following tables summarize quantitative data from representative reactions involving **azelaoyl chloride**.

Table 1: Synthesis of **Azelaoyl Chloride**

Reactant 1	Reactant 2	Conditions	Yield	Reference
Azelaic Acid (40 g, 212.5 mmol)	Thionyl Chloride (101.13 g, 850.1 mmol)	Reflux at 80°C for 36 h under inert atmosphere	Nearly 100%	[21]

Table 2: Reaction of **Azelaoyl Chloride** with Amino Acid Ethyl Esters

Azelaoyl Chloride	Amino Acid Ethyl Ester Hydrochloride	Base	Solvent	Conditions	Reference
0.13 mol (28 g)	L-Alanine Ethyl Ester HCl (0.25 mol, 39 g)	Pyridine (~40 mL)	Dichloromethane (200 mL total)	Stir 2 h at RT, chill overnight at 5°C	<a href="#">[22]</a>
0.13 mol (28 g)	Glycine Ethyl Ester HCl (0.25 mol, 35 g)	Pyridine (~40 mL)	Chloroform (300 mL total)	Stir 2 h at RT, chill overnight at 5°C	<a href="#">[22]</a>
0.13 mol (28 g)	L-Valine Ethyl Ester HCl (0.25 mol, 46 g)	Pyridine (~40 mL)	Dichloromethane (200 mL total)	Stir 2 h at RT, chill overnight at 5°C	<a href="#">[22]</a>
0.08 mol (18 g)	L-Serine Ethyl Ester HCl (0.16 mol, 27 g)	Pyridine (~26 mL)	Dichloromethane (120 mL total)	Stir 2 h at RT, chill overnight at 5°C	<a href="#">[22]</a>

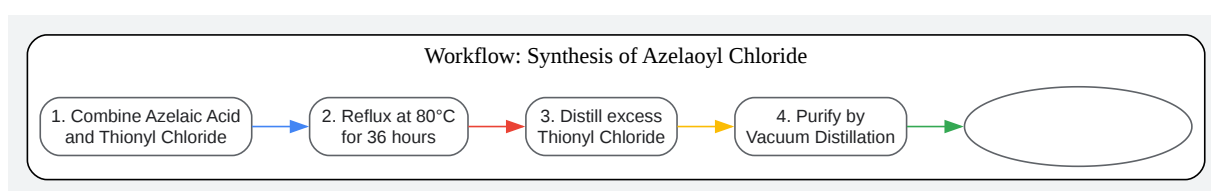
## Experimental Protocols

### Protocol 1: Synthesis of Azelaoyl Chloride from Azelaic Acid

This protocol is adapted from a documented synthesis procedure.[\[21\]](#)

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), combine azelaic acid (40 g, 212.5 mmol) and thionyl chloride (SOCl<sub>2</sub>, 61.67 mL, 850.1 mmol).
- **Reaction:** Heat the mixture to reflux at 80°C and maintain for 36 hours.

- Workup: After the reaction is complete, allow the mixture to cool. Distill off the excess thionyl chloride at atmospheric pressure.
- Purification: Purify the resulting crude product by vacuum distillation (b.p. 137°C at 7 mmHg) to yield **azelaoyl chloride** as a clear liquid.<sup>[21]</sup>



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Caption: Experimental workflow for the synthesis of **azelaoyl chloride**.

## Protocol 2: Synthesis of an N,N'-Dialkyl Azelamide Derivative

This generalized protocol is based on the reaction of **azelaoyl chloride** with L-alanine ethyl ester hydrochloride.<sup>[22]</sup>

- Amine Solution Preparation: In a 3-neck round-bottom flask, suspend the amino acid ester hydrochloride (e.g., L-alanine ethyl ester hydrochloride, 0.25 mol) in dichloromethane (100 mL). Add pyridine (~40 mL) and stir at room temperature until the solution is homogeneous.
- Acyl Chloride Solution: In a separate flask, dissolve **azelaoyl chloride** (0.13 mol) in dichloromethane (100 mL).

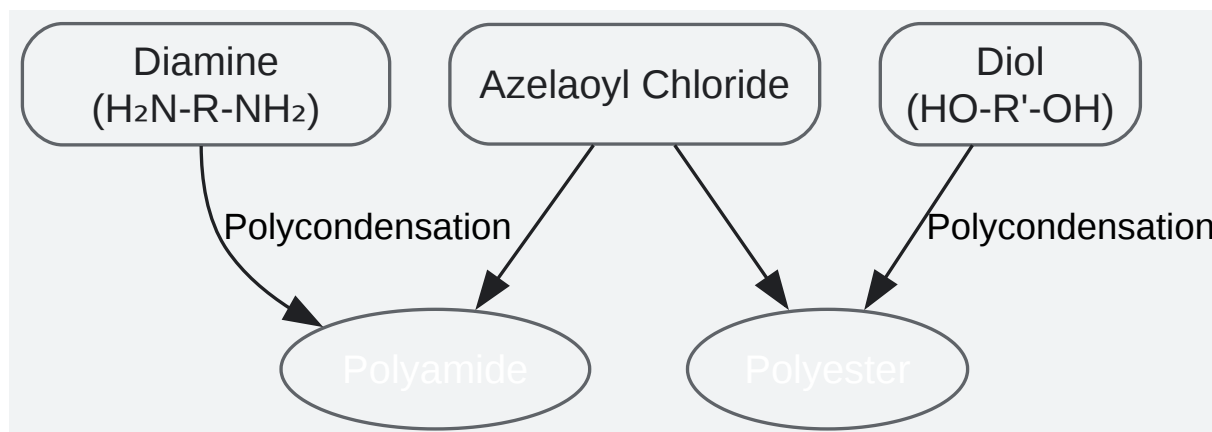
- Reaction: Add the **azelaoyl chloride** solution dropwise to the stirring amine solution at room temperature.
- Reaction Completion: Continue stirring the mixture for 2 hours at room temperature.
- Product Isolation: Chill the reaction mixture overnight at 5°C to facilitate precipitation of the product. The solid product can then be collected by filtration, washed, and dried. Further purification may be performed by recrystallization.

## Applications in Polymer Synthesis and Drug Development

The predictable and efficient reactivity of **azelaoyl chloride** makes it a cornerstone monomer for producing high-performance polymers.

- Polyamides: The polycondensation reaction between **azelaoyl chloride** and a diamine (e.g., 1,6-hexanediamine) yields polyamides. These materials are known for their excellent mechanical strength, thermal stability, and durability, finding use in textiles, automotive parts, and other engineered materials.[\[3\]](#)[\[19\]](#)
- Polyesters: Similarly, reacting **azelaoyl chloride** with diols produces polyesters.[\[3\]](#) Bio-based polyesters derived from azelaic acid are of significant interest for creating biodegradable and sustainable materials for applications ranging from plasticizers to cosmetics.[\[1\]](#)[\[5\]](#)[\[23\]](#)





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Caption: Formation of polyamides and polyesters from **azelaoyl chloride**.

In the field of drug development, **azelaoyl chloride** serves as a versatile cross-linking agent and a linker for conjugating drugs to delivery systems.[3] Its aliphatic chain can be incorporated into polymer backbones to tune properties like hydrophobicity and degradation rate, which is critical for creating controlled-release drug formulations and advanced drug delivery systems. [24][25]

## Conclusion

**Azelaoyl chloride** exhibits a robust and predictable reactivity profile dominated by the nucleophilic acyl substitution mechanism. Its bifunctional nature allows it to react readily with a wide array of O- and N-nucleophiles to form esters, amides, and, most notably, high-molecular-weight polymers. The well-defined reaction pathways and high yields make it an indispensable tool for researchers in materials science, polymer chemistry, and pharmaceutical development. Understanding its reactivity is crucial for designing novel materials and therapeutic systems with tailored properties.

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- To cite this document: BenchChem. [Reactivity profile of Azelaoyl chloride with nucleophiles.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b087186#reactivity-profile-of-azelaoyl-chloride-with-nucleophiles>]

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